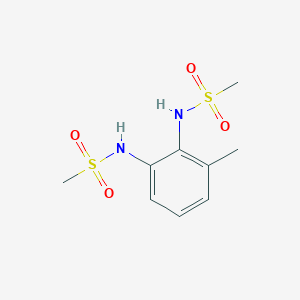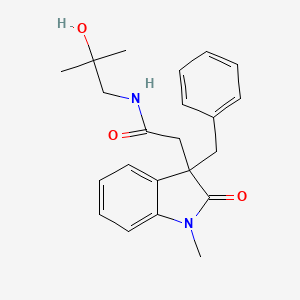
N,N'-(3-methylbenzene-1,2-diyl)dimethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide typically involves the reaction of 3-methylbenzene-1,2-diamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-methylbenzene-1,2-diamine: A precursor in the synthesis of N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide.
3-methylbenzene-1,2-diol: A compound with similar structural features but different functional groups.
N,N’-(3-methylbenzene-1,2-diyl)diformamide: Another derivative with formamide groups instead of sulfonamide groups.
Uniqueness
N,N’-(3-methylbenzene-1,2-diyl)dimethanesulfonamide is unique due to its specific combination of a sulfonamide group and a methyl-substituted benzene ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
N-[2-(methanesulfonamido)-3-methylphenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S2/c1-7-5-4-6-8(10-16(2,12)13)9(7)11-17(3,14)15/h4-6,10-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMAWZALQDSKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461572.png)
![(6Z)-2-butyl-6-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5461579.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5461587.png)
![N-benzyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B5461594.png)

![4-benzyl-5-[1-(cyclopropylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461608.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5461609.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5461617.png)
![2-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]ACETAMIDE](/img/structure/B5461625.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5461658.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5461659.png)
![4-benzyl-3-ethyl-1-thieno[2,3-d]pyrimidin-4-yl-1,4-diazepan-5-one](/img/structure/B5461669.png)
![N-(2-{[2-(ADAMANTAN-1-YL)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-FLUOROBENZAMIDE](/img/structure/B5461676.png)
